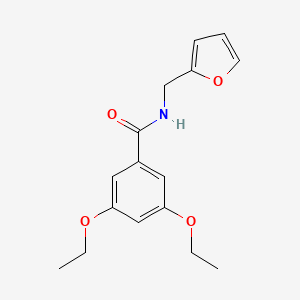
3,5-diethoxy-N-(2-furylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-diethoxy-N-(2-furylmethyl)benzamide, also known as FURA-2, is a fluorescent calcium indicator that has been widely used in scientific research. It is a synthetic compound that has been developed to monitor changes in intracellular calcium levels in cells. The compound is highly selective for calcium ions and has been used in a variety of applications, including neuroscience, pharmacology, and cell biology.
作用機序
3,5-diethoxy-N-(2-furylmethyl)benzamide works by binding to calcium ions in cells and undergoing a conformational change that results in a change in fluorescence. When 3,5-diethoxy-N-(2-furylmethyl)benzamide binds to calcium ions, it undergoes a shift in its excitation wavelength, which results in a change in fluorescence intensity. This change in fluorescence can be detected using a fluorescence microscope or a fluorometer.
Biochemical and Physiological Effects
3,5-diethoxy-N-(2-furylmethyl)benzamide has been shown to have a number of biochemical and physiological effects on cells. It has been shown to affect calcium signaling pathways and to alter the expression of certain genes in cells. 3,5-diethoxy-N-(2-furylmethyl)benzamide has also been shown to affect the activity of certain enzymes in cells and to alter the permeability of cell membranes.
実験室実験の利点と制限
One of the main advantages of 3,5-diethoxy-N-(2-furylmethyl)benzamide is its high selectivity for calcium ions. This makes it a valuable tool for studying calcium signaling pathways in cells. 3,5-diethoxy-N-(2-furylmethyl)benzamide is also highly sensitive, which allows for the detection of small changes in intracellular calcium levels. However, 3,5-diethoxy-N-(2-furylmethyl)benzamide has some limitations. It requires the use of specialized equipment, such as a fluorescence microscope or a fluorometer, and it can be difficult to use in certain cell types.
将来の方向性
There are a number of future directions for the use of 3,5-diethoxy-N-(2-furylmethyl)benzamide in scientific research. One area of research is the development of new calcium indicators that are more selective and sensitive than 3,5-diethoxy-N-(2-furylmethyl)benzamide. Another area of research is the use of 3,5-diethoxy-N-(2-furylmethyl)benzamide in combination with other imaging techniques, such as confocal microscopy and two-photon microscopy. Additionally, 3,5-diethoxy-N-(2-furylmethyl)benzamide could be used to study the effects of calcium signaling on a variety of physiological processes, such as muscle contraction and neurotransmitter release.
合成法
The synthesis of 3,5-diethoxy-N-(2-furylmethyl)benzamide involves several steps. The first step is the synthesis of 3,5-diethoxybenzoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-furylmethylamine to yield the final product, 3,5-diethoxy-N-(2-furylmethyl)benzamide. The synthesis of 3,5-diethoxy-N-(2-furylmethyl)benzamide is a complex process that requires careful attention to detail and a high degree of expertise in organic chemistry.
科学的研究の応用
3,5-diethoxy-N-(2-furylmethyl)benzamide has been widely used in scientific research to monitor changes in intracellular calcium levels in cells. It has been used in a variety of applications, including neuroscience, pharmacology, and cell biology. 3,5-diethoxy-N-(2-furylmethyl)benzamide has been used to study the mechanisms of action of various drugs and to investigate the role of calcium in cell signaling pathways. It has also been used to study the effects of environmental toxins on calcium signaling in cells.
特性
IUPAC Name |
3,5-diethoxy-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-3-19-14-8-12(9-15(10-14)20-4-2)16(18)17-11-13-6-5-7-21-13/h5-10H,3-4,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUPTWPBCUANCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)NCC2=CC=CO2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49640908 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-N'-{[3-(trifluoromethyl)benzyl]oxy}-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5738210.png)
![methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate](/img/structure/B5738230.png)


![N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide](/img/structure/B5738246.png)
![2-{[(isobutylamino)carbonyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5738252.png)

![3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid](/img/structure/B5738262.png)
![N-cyclopentyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5738266.png)
![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5738272.png)
![2-(2-chlorophenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5738278.png)

![[4-(2-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanoyl}carbonohydrazonoyl)phenoxy]acetic acid](/img/structure/B5738306.png)
![2-[(2,5-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5738310.png)